molecular formula C21H28N4O B6098594 N-(1-cycloheptylpiperidin-3-yl)quinoxaline-5-carboxamide

N-(1-cycloheptylpiperidin-3-yl)quinoxaline-5-carboxamide

Cat. No.: B6098594
M. Wt: 352.5 g/mol
InChI Key: CZBFCKJPICSCQN-UHFFFAOYSA-N
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Description

N-(1-cycloheptylpiperidin-3-yl)quinoxaline-5-carboxamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinoxaline core with a carboxamide group and a cycloheptylpiperidinyl substituent, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cycloheptylpiperidin-3-yl)quinoxaline-5-carboxamide typically involves multiple steps, starting with the formation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions . The resulting quinoxaline can then be further functionalized to introduce the carboxamide group and the cycloheptylpiperidinyl substituent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high purity and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-cycloheptylpiperidin-3-yl)quinoxaline-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoxaline core can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

N-(1-cycloheptylpiperidin-3-yl)quinoxaline-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-cycloheptylpiperidin-3-yl)quinoxaline-5-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with DNA, enzymes, and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the replication of bacterial and viral pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cycloheptylpiperidin-3-yl)quinoxaline-5-carboxamide stands out due to its unique combination of a quinoxaline core with a cycloheptylpiperidinyl substituent. This structural feature may confer specific biological activities and chemical properties that are not observed in other quinoxaline derivatives .

Properties

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)quinoxaline-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c26-21(18-10-5-11-19-20(18)23-13-12-22-19)24-16-7-6-14-25(15-16)17-8-3-1-2-4-9-17/h5,10-13,16-17H,1-4,6-9,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBFCKJPICSCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCCC(C2)NC(=O)C3=C4C(=CC=C3)N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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